Estradiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils.

In water, 3.90 mg/L at 27 °C

0.0036 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Bone Health and Osteoporosis

Estradiol is essential for bone health. It stimulates the activity of osteoblasts, cells responsible for bone formation, and inhibits osteoclasts, cells that break down bone tissue. This balance is crucial for maintaining bone mineral density (BMD). Research has shown that estradiol deficiency, particularly after menopause, contributes to osteoporosis, a condition characterized by weakened and brittle bones [1]. Studies like genome-wide association studies (GWAS) are ongoing to identify genetic factors influencing estradiol levels and their impact on BMD [2].

[1] Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions )[2] Genome-wide Association Study of Estradiol Levels and the Causal Effect of Estradiol on Bone Mineral Density )

Understanding and Treating Menopausal Symptoms

Estradiol replacement therapy (ERT) is a well-established treatment for managing menopausal symptoms like hot flashes, vaginal dryness, and sleep disturbances. Research continues to investigate the effectiveness of different ERT formulations (pills, patches, creams) and potential risks associated with long-term use [3]. Additionally, scientists are exploring the impact of estradiol on other aspects of women's health during menopause, such as cognitive function and cardiovascular health [4].

[3] Vaginal estrogen use and chronic disease risk in the Nurses' Health Study )[4] Vaginal estradiol use and the risk for cardiovascular mortality Oxford Academic:

Beyond Sex and Reproduction: Exploring New Therapeutic Applications

Research is expanding our understanding of estradiol's role in various physiological systems. Studies are investigating its potential benefits in treating or preventing conditions like Alzheimer's disease, certain types of cancers, and cardiovascular diseases [5]. Additionally, the influence of estradiol on brain function, mood regulation, and cognitive performance is under active investigation [6].

[5] Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions )[6] Estrogen: Functions, uses, and imbalances Medical News Today:

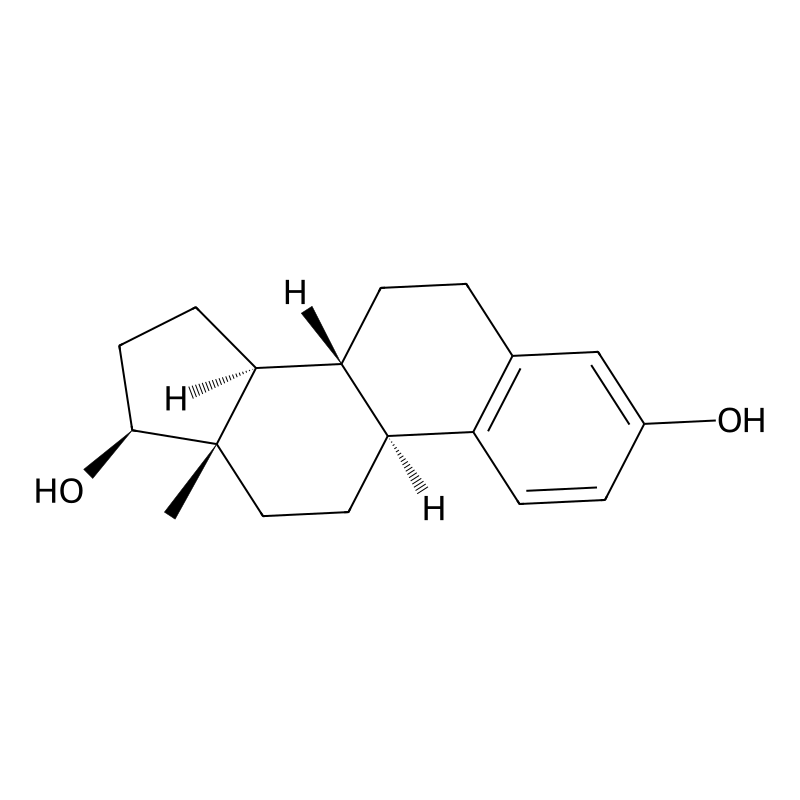

Estradiol, chemically known as 17β-estradiol, is a potent estrogenic hormone synthesized mainly in the ovaries, but also produced in smaller amounts by the adrenal glands, testicles, and other tissues. It plays a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. Estradiol is derived from cholesterol through a series of enzymatic reactions involving androstenedione and estrone .

Estradiol exerts its effects by binding to estrogen receptors (ERs), which are located in the nucleus and cytoplasm of target cells. Upon binding, the Estradiol-ER complex undergoes conformational changes, allowing it to interact with specific DNA sequences and regulate gene expression. Estradiol signaling influences various cellular processes, including cell proliferation, differentiation, and apoptosis in tissues like the uterus, breasts, and bones [].

Estradiol undergoes various chemical transformations, primarily involving hydroxylation and oxidation. The major pathway for its synthesis in the body involves:

- Conversion of Cholesterol to Pregnenolone: This is the first step in steroidogenesis.

- Formation of Androstenedione: Pregnenolone is converted into androstenedione.

- Aromatization: Androstenedione is converted into estrone via aromatase.

- Reduction to Estradiol: Estrone is then reduced to estradiol by 17β-hydroxysteroid dehydrogenase .

In laboratory settings, estradiol can be synthesized through various

Estradiol exerts a wide range of biological effects:

- Reproductive System: It promotes the growth of reproductive organs, regulates menstrual cycles, and prepares the endometrium for implantation during pregnancy .

- Bone Health: Estradiol plays a critical role in maintaining bone density by inhibiting osteoclast activity and promoting osteoblast function .

- Cardiovascular Health: It has protective effects on the cardiovascular system by influencing lipid profiles and vascular function.

- Cognitive Function: Estradiol has been implicated in cognitive functions and mood regulation due to its effects on neurotransmitter systems in the brain .

Several methods exist for synthesizing estradiol:

- Chemical Synthesis:

- Biotechnological Methods:

Estradiol has numerous applications across various fields:

- Hormone Replacement Therapy: Used to alleviate symptoms of menopause and hormonal imbalances.

- Contraceptives: Commonly included in combined oral contraceptives to regulate menstrual cycles and prevent ovulation.

- Cancer Treatment: Investigated for its role in hormone-sensitive cancers such as breast and endometrial cancer; antagonists are used therapeutically .

- Research: Utilized in studies exploring hormone action mechanisms and reproductive health.

Estradiol interacts with various receptors, primarily estrogen receptors α (ERα) and β (ERβ), influencing gene expression related to reproductive health, bone density, and cardiovascular function. Its interactions can lead to both beneficial effects (e.g., improved bone health) and adverse effects (e.g., increased risk of certain cancers) depending on dosage and duration of exposure .

Estradiol shares structural similarities with several other steroid hormones. Here are some notable comparisons:

| Compound | Structure Similarity | Key Functions | Unique Features |

|---|---|---|---|

| Estrone | Yes | Precursor to estradiol | Less potent than estradiol |

| Estriol | Yes | Less active estrogen | Predominantly produced during pregnancy |

| Testosterone | Yes | Male sex hormone | Converted to estradiol via aromatization |

| Progesterone | Yes | Regulates menstrual cycle | Primarily involved in pregnancy maintenance |

Estradiol's unique potency as an estrogenic hormone sets it apart from these compounds, making it crucial for various physiological processes.

Molecular Structure and Functional Organization

Nuclear estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) represent the classical estrogen receptors responsible for mediating the genomic effects of estradiol. These receptors belong to the nuclear receptor superfamily and function as ligand-activated transcription factors [1] [2]. ERα, encoded by the ESR1 gene located on chromosome 6, consists of 595 amino acids with a molecular weight of 66 kilodaltons, while ERβ, encoded by the ESR2 gene on chromosome 14, comprises 530 amino acids with a molecular weight of 59 kilodaltons [3] [4].

Both receptors share a conserved modular structure consisting of distinct functional domains: the amino-terminal A/B domain containing activation function-1 (AF-1), the highly conserved DNA-binding domain (C region), the flexible hinge region (D domain), and the carboxyl-terminal ligand-binding domain (E/F region) housing activation function-2 (AF-2) [5] [4] [6]. The DNA-binding domain exhibits 97% sequence homology between ERα and ERβ, while the ligand-binding domains show 56% homology [5] [4]. Despite this structural similarity, significant functional differences exist between the receptor subtypes, particularly in their amino-terminal domains, which share only 17% sequence identity [2] [5].

Ligand Binding Kinetics and Thermodynamics

Estradiol demonstrates high-affinity binding to both nuclear estrogen receptors with distinct kinetic characteristics. For ERα, the dissociation constant (Kd) ranges from 0.05 to 1.5 nanomolar, with association rates (ka) of 1.3-6.0 × 10⁶ M⁻¹s⁻¹ and dissociation rates (kd) of 1.2-18 × 10⁻³ s⁻¹ [7] [8] [9] [10]. ERβ exhibits slightly lower binding affinity with Kd values of 0.4-5.6 nanomolar, association rates of approximately 5.7 × 10⁵ M⁻¹s⁻¹, and dissociation rates of 3.2-18 × 10⁻³ s⁻¹ [7] [8] [9] [10].

The binding process involves a complex two-phase mechanism. Initial rapid association occurs within seconds, followed by receptor activation and conformational changes that stabilize the ligand-receptor complex [11] [12]. The dissociation kinetics reveal biphasic behavior, with a fast phase representing dissociation from the non-activated receptor state and a slower phase from the activated state [11]. This kinetic profile directly correlates with biological activity, as slower dissociation from the activated state results in longer nuclear retention and enhanced transcriptional activity [11].

Receptor Activation and Conformational Changes

Upon estradiol binding, both ERα and ERβ undergo significant conformational changes that facilitate receptor activation and subsequent biological function [12] [13]. The ligand-induced conformational shift involves repositioning of helix 12 in the ligand-binding domain, creating a surface suitable for coactivator protein recruitment [12] [13] [14]. This conformational change is accompanied by dissociation from inhibitory heat shock proteins and formation of stable receptor homodimers or heterodimers [3] [5].

The conformational changes are ligand-specific and functionally relevant. Estradiol binding induces a distinct receptor conformation that differs from those induced by selective estrogen receptor modulators [12] [15]. These structural modifications expose specific peptide-binding surfaces that serve as recognition sites for transcriptional coregulators [12]. The magnitude and nature of these conformational changes vary between ERα and ERβ, contributing to their distinct biological activities [12] [14].

DNA Recognition and Binding Mechanisms

Activated estrogen receptor dimers recognize and bind to specific DNA sequences called estrogen response elements (EREs) located in the regulatory regions of target genes [3] [5] [16]. The canonical ERE consists of a palindromic sequence (5'-GGTCAnnnTGACC-3') with a three-nucleotide spacer, although variations exist in naturally occurring EREs [3] [16]. The DNA-binding domain of each receptor monomer contacts one half of the palindromic sequence through zinc finger structures, ensuring high specificity and affinity for ERE sequences [3] [5].

DNA binding kinetics reveal that estradiol-occupied ERα dissociates from consensus ERE sequences with a half-life of approximately 46.6 seconds at room temperature, with a dissociation rate constant of 1.48 × 10⁻² s⁻¹ [17]. The association rate is calculated at 7 × 10⁶ M⁻¹s⁻¹, indicating rapid DNA binding kinetics [17]. Importantly, estradiol occupancy does not significantly affect the DNA dissociation rate, suggesting that hormone binding primarily influences receptor activation rather than DNA binding stability [17].

Coactivator Recruitment and Transcriptional Complex Assembly

The sequential recruitment of transcriptional coactivators represents a critical mechanism for estradiol-induced gene activation [13] [18]. Following DNA binding, activated estrogen receptors recruit primary coactivators such as steroid receptor coactivator-3 (SRC-3), which in turn facilitates the binding of secondary coactivators including p300/CBP and coactivator-associated arginine methyltransferase 1 (CARM1) [13] [18].

Chromatin immunoprecipitation studies reveal a temporal hierarchy in coactivator recruitment [13]. ERα and SRC-3 recruitment peaks approximately 15 minutes after estradiol stimulation, while CARM1 recruitment reaches maximum levels at 30 minutes [13]. This sequential recruitment pattern is functionally significant, as late-recruited coactivators not only add enzymatic activities but also induce conformational changes in previously assembled complexes [13].

The recruitment process involves specific protein-protein interactions mediated by LXXLL motifs in coactivator proteins that recognize the AF-2 surface of liganded estrogen receptors [7] [13]. The strength and selectivity of these interactions vary among different coactivators, with both ERα and ERβ showing strong preferences for SRC-1 and PPARγ coactivator-1 peptides in biochemical assays [7].

Transcriptional Regulation Mechanisms

Estradiol-activated estrogen receptors regulate gene transcription through multiple mechanisms. Direct transcriptional activation occurs when receptor dimers bind to ERE sequences and recruit coactivator complexes that possess histone-modifying activities [3] [5] [16]. The sequential recruitment of coactivators creates a dynamic transcriptional complex capable of chromatin remodeling, histone modification, and RNA polymerase II recruitment [13].

The transcriptional response is further modulated by epigenetic modifications induced by recruited coactivators. CARM1 recruitment not only adds protein arginine methyltransferase activity but also enhances p300 histone acetyltransferase activity on histone H3K18 residues, which facilitates CARM1-mediated methylation of adjacent H3R17 residues [13]. This coordinated histone modification pattern creates a permissive chromatin environment for transcriptional activation [13].

ERα demonstrates significantly higher transcriptional activity compared to ERβ in ERE-dependent pathways [2] [5]. This difference stems from distinct activation function capabilities, with ERα possessing a functional AF-1 domain that operates synergistically with AF-2, while ERβ lacks strong AF-1 activity and contains an amino-terminal repressor domain [2] [5].

Estrogen Receptor Subtype-Specific Functions

Despite their structural similarities, ERα and ERβ exhibit distinct functional properties that contribute to tissue-specific estrogen responses [2] [5] [19]. ERα predominates in reproductive tissues, bone, and mammary glands, where it mediates classical estrogenic effects including cell proliferation and differentiation [5] [6]. ERβ is more abundant in the cardiovascular system, central nervous system, and immune tissues, where it often opposes ERα-mediated functions [5] [19] [6].

The functional differences between receptor subtypes are evident in their interactions with coregulators and response to different ligands [2] [5]. ERα-ERβ heterodimers can form in tissues where both receptors are expressed, and ERβ can function as a dominant negative regulator of ERα transcriptional activity under certain conditions [2]. This regulatory relationship provides a mechanism for fine-tuning estrogen responses in tissues expressing both receptor subtypes [2].

| Receptor Type | Estradiol Binding Affinity (Kd) | Association Rate (ka) | Dissociation Rate (kd) | Receptor Location |

|---|---|---|---|---|

| Estrogen Receptor Alpha | 0.05-1.5 nM | 1.3-6.0 × 10⁶ M⁻¹s⁻¹ | 1.2-18 × 10⁻³ s⁻¹ | Nuclear/Cytoplasmic |

| Estrogen Receptor Beta | 0.4-5.6 nM | 5.7 × 10⁵ M⁻¹s⁻¹ | 3.2-18 × 10⁻³ s⁻¹ | Nuclear/Cytoplasmic |

Membrane-Associated G Protein-Coupled Estrogen Receptor Interactions

Molecular Structure and Cellular Localization

The G protein-coupled estrogen receptor (GPER), originally designated as GPR30, represents a distinct class of estrogen receptors that mediate rapid, non-genomic responses to estradiol [20] [21] [22]. GPER is a seven-transmembrane domain receptor belonging to the rhodopsin-like family of G protein-coupled receptors [20] [21]. The receptor is encoded by the GPER gene located on chromosome 7 and consists of the characteristic structural features of GPCRs, including seven transmembrane α-helical regions, four extracellular segments, and four cytosolic segments [4] [20].

GPER exhibits widespread tissue distribution throughout the body, with particularly high expression in the hypothalamus, pituitary gland, adrenal medulla, kidney medulla, and developing ovarian follicles [20] [23]. The receptor demonstrates subcellular localization primarily to the endoplasmic reticulum, with some expression detected at the plasma membrane [20] [21] [23]. This intracellular localization distinguishes GPER from classical membrane-bound GPCRs and suggests unique mechanisms of hormone access and signaling initiation [20] [21].

Ligand Binding Characteristics and Selectivity

GPER demonstrates specific high-affinity binding to estradiol with dissociation constants ranging from 3 to 6 nanomolar [21] [24]. The receptor exhibits remarkable selectivity for estradiol over other steroid hormones, with greater than 1000-fold selectivity compared to testosterone, cortisol, and progesterone [21] [24]. This selectivity profile establishes GPER as a bona fide estrogen receptor despite its structural distinction from classical nuclear receptors [21].

Competitive binding studies reveal that estradiol represents the primary endogenous ligand for GPER, while other estrogens show varying affinities [21] [24]. Estrone demonstrates much lower affinity (greater than 10 micromolar), while estriol functions as a weak antagonist at micromolar concentrations [21] [24]. Interestingly, the metabolite 2-methoxyestradiol exhibits relatively high affinity (10 nanomolar) and functions as a GPER agonist [24]. The synthetic estrogen derivatives fulvestrant and tamoxifen also interact with GPER but with distinct pharmacological profiles compared to their effects on classical estrogen receptors [24].

G Protein Coupling and Signal Transduction

Upon estradiol binding, GPER undergoes conformational changes that facilitate coupling to heterotrimeric G proteins and initiation of intracellular signaling cascades [20] [21] [22]. The receptor demonstrates the characteristic GPCR behavior of reduced ligand binding affinity in the presence of GTPγS, indicating G protein activation and dissociation [24]. GPER activation leads to increased GTPγS binding in the presence of estradiol, confirming its function as a classical G protein-coupled receptor [24].

The G protein coupling specificity of GPER remains complex and potentially cell-type dependent [23]. Studies have demonstrated GPER coupling to multiple G protein subtypes, including Gαs, Gαq, and Gαi pathways [23] [25]. Gαs coupling leads to adenylyl cyclase activation and cyclic adenosine monophosphate (cAMP) production, while Gαq coupling activates phospholipase C and generates inositol trisphosphate (IP₃) and diacylglycerol [23] [25]. Some studies suggest Gαi coupling that results in adenylyl cyclase inhibition, although this appears less consistent across different experimental systems [23].

Rapid Signaling Cascades and Second Messenger Systems

GPER activation initiates rapid signaling events that occur within seconds to minutes of estradiol exposure [20] [21] [22]. The primary second messenger systems activated by GPER include cAMP elevation, intracellular calcium mobilization, and mitogen-activated protein kinase (MAPK) pathway activation [20] [21] [23]. These rapid responses distinguish GPER-mediated signaling from the slower genomic effects mediated by classical estrogen receptors [20] [21].

Calcium signaling represents a prominent component of GPER activation, involving both release from intracellular stores and influx through plasma membrane channels [20] [21]. The calcium response is typically transient, peaking within minutes of estradiol exposure and returning to baseline levels within 30 minutes [20]. This calcium mobilization can influence numerous cellular processes, including protein phosphorylation, gene expression, and metabolic regulation [20] [21].

MAPK pathway activation through GPER occurs via multiple mechanisms, including direct G protein-mediated activation and transactivation of epidermal growth factor receptor (EGFR) [21] [22]. The MAPK cascade leads to extracellular signal-regulated kinase (ERK) phosphorylation and activation, which can phosphorylate numerous cellular targets including transcription factors [21] [22]. This provides a mechanism for GPER to influence gene expression despite not directly binding DNA [21].

Interaction with Classical Estrogen Receptors

Functional crosstalk between GPER and classical estrogen receptors (ERα and ERβ) represents an important aspect of estrogen signaling complexity [21] [26]. Co-expression studies reveal that GPER can modulate the activity of classical estrogen receptors through various mechanisms [21]. In some cellular contexts, GPER expression is required along with ERα for full estrogen-mediated responses, suggesting cooperative interactions [21].

The interaction between GPER and classical estrogen receptors can be either synergistic or antagonistic depending on the cellular environment and specific biological endpoint [21]. In vascular tissues, simultaneous activation of ERα, ERβ, and GPER by estradiol can result in different responses compared to selective activation of individual receptor subtypes [21]. This complexity suggests that the relative expression levels of different estrogen receptor subtypes in specific tissues contribute to the overall estrogen response [21].

Recent studies have identified potential interactions between GPER and ERα-36, a splice variant of ERα that localizes to the plasma membrane [21]. ERα-36 has been proposed as a potential mediator of GPER-dependent signaling, although this relationship remains controversial and requires further investigation [21].

Physiological Functions and Tissue Distribution

GPER mediates estrogen effects in multiple organ systems, with particularly well-characterized functions in the cardiovascular, nervous, and reproductive systems [20] [27]. In the cardiovascular system, GPER activation promotes vasodilation and blood pressure reduction through endothelial nitric oxide synthase activation [20]. The receptor also regulates components of the renin-angiotensin system and contributes to cardiovascular protective effects of estradiol [20].

In the central nervous system, GPER activation contributes to neuroprotection and modulation of neurotransmitter systems [20] [28]. The receptor mediates some of the antidepressant-like effects of estradiol, although it can also promote anxiogenic responses under certain conditions [20]. GPER is highly expressed in oxytocin neurons and may mediate rapid effects of estradiol on the oxytocin system [20].

The reproductive system expresses GPER in various tissues, where it modulates gonadotropin-releasing hormone secretion and contributes to the regulation of the hypothalamic-pituitary-gonadal axis [20] [26]. In males, GPER is essential for normal spermatogenesis and male fertility [20]. The receptor also plays roles in mammary gland development and function, although its contributions are modulatory compared to the dominant role of ERα [20].

Regulation and Desensitization Mechanisms

GPER undergoes regulation through multiple mechanisms that control receptor expression, localization, and signaling capacity [23]. Like other GPCRs, GPER is subject to desensitization following prolonged agonist exposure [23]. This process involves receptor phosphorylation by G protein-coupled receptor kinases, β-arrestin recruitment, and subsequent receptor internalization [23].

The regulation of GPER expression varies across different tissues and physiological conditions [23]. In some tissues, GPER expression is influenced by hormonal status, while in others it remains relatively constant [23]. Disease states can significantly alter GPER expression, with upregulation observed in certain cancers and inflammatory conditions [23].

Estradiol itself can regulate GPER expression through both positive and negative feedback mechanisms [29]. Some studies demonstrate estradiol-induced increases in GPER expression, while others show downregulation following prolonged exposure [29]. These regulatory mechanisms provide additional layers of control over GPER-mediated signaling [29].

Non-Genomic Signaling Cascades and Second Messenger Systems

Membrane-Associated Estrogen Receptor Signaling

Classical estrogen receptors ERα and ERβ can initiate rapid, non-genomic signaling cascades through membrane-associated mechanisms that occur independently of direct DNA binding [28] [30] [31]. These membrane-localized receptors represent a subset of the total receptor population, with approximately 5% of endogenous ERα and ERβ localized to cellular membranes in various cell types [28]. The membrane trafficking of these receptors involves post-translational modifications, particularly S-palmitoylation, which facilitates their association with lipid membranes [31].

The palmitoylation of estrogen receptors is mediated by specific palmitoyl acyltransferases (PATs), particularly DHHC7 and DHHC21, which promote surface trafficking of both ERα and ERβ [31]. This lipid modification increases the hydrophobicity of the receptor proteins and serves as a targeting signal for membrane localization [31]. Mutation of the palmitoylation sites eliminates membrane-associated signaling while preserving nuclear receptor function, demonstrating the specificity of this trafficking mechanism [31].

Rapid Kinase Cascade Activation

Membrane-associated estrogen receptors activate multiple protein kinase cascades within seconds to minutes of estradiol exposure [30] [31] [32]. The mitogen-activated protein kinase (MAPK) pathway represents a primary target of membrane-initiated estrogen signaling, with ERK1/2 phosphorylation detectable within 5-15 minutes of estradiol treatment [30] [32] [33]. This rapid activation occurs through mechanisms involving receptor tyrosine kinase transactivation and direct protein-protein interactions [30] [32].

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway constitutes another major signaling cascade activated by membrane estrogen receptors [30] [32] [25]. Akt phosphorylation and activation lead to downstream effects on protein synthesis, cell survival, and metabolic regulation [30] [32]. The PI3K/Akt pathway can also influence transcription factor phosphorylation, providing a mechanism for non-genomic signaling to ultimately affect gene expression [30] [32].

Protein kinase A (PKA) activation through cyclic adenosine monophosphate (cAMP) elevation represents an additional component of membrane-initiated estrogen signaling [30] [34]. Estradiol rapidly stimulates adenylyl cyclase activity through membrane receptor coupling to Gαs proteins, leading to cAMP accumulation and PKA activation [30] [34]. This pathway can phosphorylate numerous cellular targets, including transcription factors such as cAMP response element-binding protein (CREB) [30] [34].

Calcium Signaling and Mobilization

Intracellular calcium mobilization represents a fundamental component of non-genomic estrogen signaling, occurring through multiple mechanisms involving both intracellular calcium release and extracellular calcium influx [30] [31] [25]. Membrane estrogen receptors can activate phospholipase C through coupling to Gαq proteins, leading to inositol trisphosphate (IP₃) production and calcium release from endoplasmic reticulum stores [30] [25]. This calcium mobilization occurs within seconds of estradiol exposure and can influence numerous calcium-dependent processes [30] [25].

The calcium response exhibits complex temporal dynamics, with initial rapid elevation followed by sustained oscillations or plateau phases depending on the cellular context [30] [25]. These calcium signals can activate calcium-dependent protein kinases, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases [30] [25]. The activation of these kinases provides mechanisms for calcium signals to influence protein phosphorylation networks and downstream cellular responses [30] [25].

Calcium signaling also involves modulation of ion channel activity, with estradiol rapidly affecting potassium and calcium channel currents through membrane receptor-mediated mechanisms [30] [34]. These effects on ion channel function can influence cellular excitability and neurotransmitter release, particularly in neuronal tissues [30] [34].

Metabotropic Glutamate Receptor Interactions

A unique aspect of membrane-initiated estrogen signaling involves functional coupling between estrogen receptors and metabotropic glutamate receptors (mGluRs) [28] [31]. Both ERα and ERβ can form functional complexes with group I and II metabotropic glutamate receptors, allowing estradiol to activate mGluR signaling pathways independently of glutamate [28] [31]. This interaction provides a mechanism for estradiol to influence neurotransmitter systems and synaptic plasticity [28] [31].

The ER-mGluR interaction involves direct protein-protein contacts that facilitate signal transduction between the two receptor systems [28] [31]. Upon estradiol binding, the ER-mGluR complex undergoes conformational changes that activate downstream signaling pathways typically associated with mGluR activation [28] [31]. This includes activation of phospholipase C, protein kinase C, and various calcium-dependent processes [28] [31].

The functional significance of ER-mGluR interactions is particularly evident in the nervous system, where these complexes regulate synaptic transmission, neuronal excitability, and behavioral responses [28] [31]. The interaction provides a mechanism for estradiol to rapidly modulate glutamatergic neurotransmission and influence processes such as learning, memory, and neuroendocrine regulation [28] [31].

Scaffold Protein-Mediated Signaling

Scaffold proteins play crucial roles in organizing and facilitating membrane-initiated estrogen signaling cascades [31] [32]. Caveolin-1 represents a key scaffold protein that localizes estrogen receptors to specialized membrane domains called caveolae [31] [32]. The interaction between estrogen receptors and caveolin-1 facilitates the formation of signaling complexes that include various kinases and adapter proteins [31] [32].

Striatin represents another important scaffold protein that interacts directly with ERα and is required for membrane-initiated signaling [32]. The striatin-ERα interaction is essential for activation of MAPK, Akt, and endothelial nitric oxide synthase pathways [32]. Disruption of this interaction blocks rapid signaling responses while preserving genomic estrogen receptor function [32].

β-arrestin-1 serves as both a scaffold protein and a regulator of membrane estrogen receptor signaling [31]. Following estradiol stimulation, β-arrestin-1 is recruited to membrane-associated estrogen receptors and facilitates the assembly of signaling complexes containing various kinases [31]. β-arrestin-1 also mediates receptor internalization and endosomal signaling, extending the duration and spatial organization of estrogen signaling [31].

Integration with Genomic Signaling

Non-genomic estrogen signaling cascades frequently intersect with genomic pathways, creating integrated networks that coordinate cellular responses to estradiol [32] [25]. Protein kinases activated by membrane-initiated signaling can phosphorylate nuclear estrogen receptors, altering their transcriptional activity and gene expression patterns [32] [25]. This phosphorylation can enhance or inhibit receptor function depending on the specific residues modified and the cellular context [32] [25].

The integration of non-genomic and genomic signaling is particularly evident in transcriptional regulation, where rapid signaling cascades can phosphorylate transcription factors and coregulators that interact with nuclear estrogen receptors [32] [25]. This provides a mechanism for membrane-initiated signaling to influence gene expression programs and contribute to the overall cellular response to estradiol [32] [25].

Studies using selective inhibitors of rapid signaling pathways demonstrate that non-genomic mechanisms contribute to approximately 25% of estradiol-regulated gene expression changes [32]. This significant contribution underscores the importance of membrane-initiated signaling in coordinating the full spectrum of estrogen responses [32].

Temporal Dynamics and Cellular Specificity

The temporal characteristics of non-genomic estrogen signaling distinguish these pathways from classical genomic mechanisms [30] [31] [25]. Membrane-initiated responses occur within seconds to minutes, reach peak activation within 5-30 minutes, and typically return to baseline within 1-4 hours [30] [31] [25]. This rapid time course enables estradiol to function as a rapid signaling molecule in addition to its well-characterized role as a transcriptional regulator [30] [31] [25].

The cellular specificity of non-genomic signaling depends on the expression patterns of membrane-associated receptors, scaffold proteins, and downstream signaling components [30] [31] [25]. Different cell types exhibit distinct repertoires of these signaling molecules, resulting in tissue-specific responses to estradiol [30] [31] [25]. This cellular specificity contributes to the diverse physiological effects of estradiol across different organ systems [30] [31] [25].

The physiological significance of non-genomic estrogen signaling is evident in processes requiring rapid responses, such as vascular reactivity, neurotransmitter release, and metabolic regulation [30] [31] [32]. In these contexts, the rapid time course of membrane-initiated signaling is essential for appropriate physiological responses to changing estradiol concentrations [30] [31] [32].

| Signaling Pathway | Receptor Type | DNA Binding | Time Course | Key Second Messengers | Primary Signaling Mechanism |

|---|---|---|---|---|---|

| Classical Genomic (ERα/ERβ-ERE) | Nuclear ERα/ERβ | Direct (ERE sequences) | Hours to days | Transcriptional coactivators | Gene transcription activation |

| Non-classical Genomic (ERα/ERβ-AP1/SP1) | Nuclear ERα/ERβ | Indirect (via AP1/SP1) | Hours to days | Transcriptional coactivators | Gene transcription modulation |

| Membrane-initiated Non-genomic (ERα/ERβ) | Membrane ERα/ERβ | None | Seconds to minutes | cAMP, Ca²⁺, MAPK, PI3K | Protein kinase activation |

| G-protein Coupled (GPER) | GPER | None | Seconds to minutes | cAMP, Ca²⁺, MAPK, PI3K | G-protein activation |

| Membrane-Associated mGluR | ERα/ERβ-mGluR complex | None | Seconds to minutes | Ca²⁺, MAPK, PKA | Metabotropic glutamate receptor activation |

Purity

Physical Description

White powder.

Color/Form

White or slightly yellow, small crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.01 (LogP)

log Kow = 4.01 /B-estradiol/

4.01

Odor

Decomposition

Appearance

Melting Point

178-179 °C

Storage

UNII

GHS Hazard Statements

H350 (39.87%): May cause cancer [Danger Carcinogenicity];

H351 (57.52%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (92.81%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (31.37%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (34.64%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (29.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (34.64%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Estradiol tablets are indicated in the treatment of moderate to severe symptoms of vulvar and vaginal atrophy associated with the menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/

Estradiol tablets are indicated in the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. /Included in US product label/

Estradiol tablets are indicated in the treatment of breast cancer (for palliation only) in appropriately selected women and men with metastatic disease. /Included in US product label/

For more Therapeutic Uses (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

Pharmacology

Therapeutic Estradiol is a synthetic form of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, estradiol derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. Estradiol exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CA - Natural and semisynthetic estrogens, plain

G03CA03 - Estradiol

Mechanism of Action

Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Impurities

Other CAS

50-28-2

Absorption Distribution and Excretion

Estradiol is excreted in the urine with both glucuronide and sulfate conjugates.

Estrogens administered exogenously distribute in a similar fashion to endogenous estrogens. They can be found throughout the body, especially in the sex hormone target organs, such as the breast, ovaries and uterus.

In one pharmacokinetic study, the clearance of orally administered micronized estradiol in postmenopausal women was 29.9±15.5 mL/min/kg. Another study revealed a clearance of intravenously administered estradiol was 1.3 mL/min/kg.

Estrogens used in therapeutics are well absorbed through the skin, mucous membranes, and the gastrointestinal (GI) tract. The vaginal delivery of estrogens circumvents first-pass metabolism.

The Estradiol Transdermal System Continuous Delivery (Once-Weekly) continuously releases estradiol which is transported across intact skin leading to sustained circulating levels of estradiol during a 7 day treatment period. The systemic availability of estradiol after transdermal administration is about 20 times higher than that after oral administration. This difference is due to the absence of first-pass metabolism when estradiol is given by the transdermal route.

In a Phase I study of 14 postmenopausal women, the insertion of ESTRING (estradiol vaginal ring) rapidly increased serum estradiol (E2) levels. The time to attain peak serum estradiol levels (Tmax) was 0.5 to 1 hour. Peak serum estradiol concentrations post-initial burst declined rapidly over the next 24 hours and were virtually indistinguishable from the baseline mean (range: 5 to 22 pg/mL). Serum levels of estradiol and estrone (E1) over the following 12 weeks during which the ring was maintained in the vaginal vault remained relatively unchanged

Table: PHARMACOKINETIC MEAN ESTIMATES FOLLOWING SINGLE ESTRING APPLICATION [Table#4649]

The initial estradiol peak post-application of the second ring in the same women resulted in ~38 percent lower Cmax, apparently due to reduced systemic absorption via the treated vaginal epithelium. The relative systemic exposure from the initial peak of ESTRING accounted for approximately 4 percent of the total estradiol exposure over the 12-week period.

For more Absorption, Distribution and Excretion (Complete) data for ESTRADIOL (17 total), please visit the HSDB record page.

Metabolism Metabolites

Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.

Variations in estradiol metabolism ... depend upon the stage of the menstrual cycle ... In general, the hormone undergoes rapid hepatic biotransformation with a plasma half-life measured in minutes.

Estradiol is primarily converted ... to estriol, which is the major urinary metabolite. A variety of sulfate and glucuronide conjugates also are excreted in the urine.

The metabolism of estradiol-17beta and estrone is similar in rats and in humans, in that both species transform these steroids mainly by (aromatic) 2-hydroxylation, and also by 16alpha-hydroxylation. Glucuronides of the various metabolites are excreted in the bile. Differences in the metabolism of estrogens by humans and rats lie mostly in the type of conjugation. A relatively large proportion of administered estrone, estradiol-17beta and estriol is transformed in rats to metabolites oxygenated both at C-2 and C-16. When estriol is administered to rats, glucuronides and, to a lesser extent, sulfates of 16-ketooestradiol and of 2- and 3-methyl ethers of 2-hydroxyoestriol and 2-hydroxy-16-ketooestradiol are excreted in the bile. In contrast, hydroxylations at C-6 or C-7 of ring B of estradiol-17beta and estrone are a minor pathway in rats. 2-Hydroxyoestrogens ('catechol estrogens') are further transformed by various routes, including covalent binding to proteins.

For more Metabolism/Metabolites (Complete) data for ESTRADIOL (8 total), please visit the HSDB record page.

17-beta-estradiol has known human metabolites that include 17-beta-Estradiol-3-glucuronide, 2-hydroxyestradiol, 4-Hydroxyestradiol, and 17-beta-Estradiol glucuronide.

Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estrogens are partially metabolized by cytochrome P450. Route of Elimination: Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates. Half Life: 36 hours

Associated Chemicals

Estradiol cypionate; 313-06-4

Estradiol valerate; 979-32-8

Estradiol hemihydrate; 35380-71-3

Estradiol acetate; 4245-41-4

Wikipedia

Alamethicin

Drug Warnings

CARDIOVASCULAR AND OTHER RISKS- Estrogens with or without progestins should not be used for the prevention of cardiovascular disease.

The Women's Health Initiative (WHI) study reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) relative to placebo.

The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women or to women taking estrogen alone therapy.

For more Drug Warnings (Complete) data for ESTRADIOL (48 total), please visit the HSDB record page.

Biological Half Life

... After oral administration ... the terminal half life was 20.1 hr ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Has been isolated from ovarian follicular fluid and from placental tissue ... It is usually prepared through reduction of the 17-keto group of Estrone.

Isolated from human and mare pregnancy urine.

Commercial synthesis from cholesterol or ergosterol.

Has also been isolated from urine of pregnant women and mares.

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 973.76; Procedure: spectrofluorometric method; Analyte: estradiol valerate; Matrix: drugs; Detection Limit: not provided. /Estradiol valerate/

Analyte: estradiol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: estradiol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for ESTRADIOL (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.

As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Analytical methods for estradiol-17beta: [Table#4652]

Storage Conditions

Store at controlled room temperature 15 to 30 °C (59 to 86 °F).

Interactions

A combination of testosterone and estradiol-B17 after treatment with methylnitrosurea also resulted in the development of adenocarciomas of the prostate.

Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/

Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/

For more Interactions (Complete) data for ESTRADIOL (11 total), please visit the HSDB record page.

Dates

2. Stanczyk FZ, Archer DF, Bhavnani BR. Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment. Contraception. 2013 Jun;87(6):706-27. doi: 10.1016/j.contraception.2012.12.011. Epub 2013 Jan 8. PMID: 23375353.

3. Caliceti C, Aquila G, Pannella M, Morelli MB, Fortini C, Pinton P, Bonora M, Hrelia S, Pannuti A, Miele L, Rizzo P, Ferrari R. 17β-estradiol enhances signalling mediated by VEGF-A-delta-like ligand 4-notch1 axis in human endothelial cells. PLoS One. 2013 Aug 13;8(8):e71440. doi: 10.1371/journal.pone.0071440. PMID: 23967210; PMCID: PMC3742772.